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molecular formula C7H5KO3 B095230 Potassium 4-hydroxybenzoate CAS No. 16782-08-4

Potassium 4-hydroxybenzoate

Cat. No. B095230
M. Wt: 176.21 g/mol
InChI Key: DKGFIVSGQRBSOG-UHFFFAOYSA-M
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Patent
US07304182B2

Procedure details

Parahydroxybenzoic acid has been used for manufacturing a wide variety of products including liquid crystalline polymers and preservatives for cosmetics and medicines. Generally, parahydroxybenzoic acid is prepared by a method in which phenol is reacted with potassium hydroxide to give potassium phenoxide, and the obtained potassium phenoxide is reacted with carbon dioxide under pressure to give potassium parahydroxybenzoate and then, parahydroxybenzoic acid is isolated by means of aciding out procedure, i.e. by adding a mineral acid to the salt.
Name
potassium phenoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[K+:8].[C:9](=[O:11])=[O:10]>>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:9]([O-:11])=[O:10])=[CH:4][CH:3]=1.[K+:8] |f:0.1,3.4|

Inputs

Step One
Name
potassium phenoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C1=CC=CC=C1.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(=O)[O-])C=C1.[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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